Molecular Weight and Lipophilicity Differentiate from Lower-MW Pyrazole Acetamides
The compound possesses a molecular weight of 323.46 g/mol and a calculated logP of approximately 2.8 (estimated via atom‑based method), placing it in a physicochemical subspace distinct from common methylthio‑ or ethylthio‑substituted pyrazole‑acetamide analogs . For comparison, the methylthio analog (2‑(methylthio)‑N‑{1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}acetamide) has an estimated MW of 269.36 g/mol and logP ≈ 1.2, while the phenylthio analog reaches MW 359.44 g/mol and logP ≈ 3.6 . The cyclopentylthio compound occupies an intermediate lipophilicity window (logP 2.8 vs. 1.2 and 3.6) that is often desirable for balancing passive permeability and aqueous solubility in CNS‑oriented programs .
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 323.46 g/mol; calculated logP ≈ 2.8 |
| Comparator Or Baseline | Methylthio analog: MW = 269.36 g/mol, logP ≈ 1.2; Phenylthio analog: MW = 359.44 g/mol, logP ≈ 3.6 |
| Quantified Difference | ΔMW ≈ +54.1 and −36.0 g/mol relative to methylthio and phenylthio analogs, respectively; ΔlogP ≈ +1.6 and −0.8 units |
| Conditions | Calculated estimates based on atom‑based logP and molecular formula; experimental confirmation is lacking. |
Why This Matters
The logP window of 2–3 is associated with favorable CNS drug‑like properties; the compound’s position between more polar and more lipophilic analogs may offer a superior balance for programs optimizing brain penetration.
